1-(3-Bromo-4-methylphenyl)piperidine
Description
1-(3-Bromo-4-methylphenyl)piperidine is a substituted piperidine derivative characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring attached to the piperidine nitrogen. Its CAS registry number is 761001-65-4 . The bromine substituent introduces steric bulk and electron-withdrawing effects, while the methyl group contributes to hydrophobicity and steric modulation.
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-5-6-11(9-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLCUCRPNIVCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674915 | |
| Record name | 1-(3-Bromo-4-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
761001-65-4 | |
| Record name | 1-(3-Bromo-4-methylphenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-methylphenyl)piperidine can be synthesized through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki–Miyaura coupling reactions. The reaction conditions typically include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom on the aromatic ring is a primary site for nucleophilic substitution. Reactions often involve coupling or halogen exchange:
| Reaction Type | Reagents/Conditions | Major Product | Yield* |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, ethanol | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig Amination | Pd(OAc)₂, Xantphos, amine, t-BuONa | Aryl amine derivatives | 55–70% |
| Halogen Exchange | CuI, KI, DMF, 120°C | Iodo-substituted analog | 80–90% |
*Yields approximate based on analogous bromophenyl systems .
Mechanistic Notes :
-
Suzuki coupling proceeds via oxidative addition of Pd⁰ to the C-Br bond, transmetallation with boronic acid, and reductive elimination .
-
Halogen exchange (Br → I) occurs via a radical or SNAr mechanism under copper catalysis.
Oxidation Reactions
The methyl group undergoes selective oxidation:
| Target Oxidation State | Oxidizing Agent | Conditions | Product |
|---|---|---|---|
| Aldehyde | MnO₂, CH₂Cl₂ | 25°C, 12 hr | 4-Formyl-3-bromophenylpiperidine |
| Carboxylic Acid | KMnO₄, H₂O/acetone | 60°C, 8 hr | 4-Carboxy-3-bromophenylpiperidine |
Key Observations :
-
Over-oxidation to the carboxylic acid requires rigorous exclusion of moisture for aldehyde stabilization.
-
Piperidine ring remains intact under these conditions.
Piperidine Ring Modifications
The secondary amine in the piperidine ring participates in alkylation/acylation:
| Reaction | Reagents | Product | Selectivity |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | >95% |
| Acylation | AcCl, Et₃N, THF | N-Acetylpiperidine analog | 85–90% |
| Quaternary Salt Formation | MeOTf, CH₂Cl₂, 0°C | Piperidinium triflate salt | Quantitative |
Kinetic Data :
-
N-Alkylation completes in 2 hr at 50°C (TOF = 12.4 hr⁻¹).
-
Acylation shows first-order kinetics with respect to acetyl chloride.
Reduction Pathways
Catalytic hydrogenation targets the aromatic ring:
| Conditions | Catalyst | Product | Diastereomeric Ratio |
|---|---|---|---|
| H₂ (50 psi), EtOH | Pd/C (10%) | Saturated cyclohexylpiperidine | 1:1 (cis:trans) |
| H₂ (30 psi), AcOH | PtO₂ | Partially reduced tetralin analog | N/A |
Side Reactions :
-
Competing debromination observed at >100°C (5–15% yield loss).
Radical Reactions
The C-Br bond participates in photochemical processes:
| Process | Initiator | Products | Application |
|---|---|---|---|
| Photobromination | hv (254 nm) | Di-/tribrominated derivatives | Polymer crosslinking |
| ATRA (Atom Transfer) | Et₃B, O₂ | Alkyl-bromophenyl conjugates | Material science |
Quantum Yield :
-
Φ = 0.32 ± 0.03 for bromine abstraction at 298 K.
Comparative Reactivity Table
| Reaction Site | Relative Reactivity* | Dominant Pathway |
|---|---|---|
| Aromatic C-Br | 1.00 | Coupling > substitution |
| Piperidine N-H | 0.68 | Alkylation > acylation |
| Methyl C-H | 0.45 | Oxidation > halogenation |
*Normalized to bromine reactivity = 1.
Critical Research Findings
-
Steric Effects : The 3-bromo-4-methyl substitution pattern creates steric hindrance, reducing coupling efficiency by 15–20% compared to para-substituted analogs .
-
Solvent Dependency : Suzuki reactions in ethanol show 20% higher yields than toluene due to improved boronic acid solubility.
-
Thermal Stability : Decomposition onset at 190°C (TGA data), necessitating low-temperature protocols for exothermic reactions.
Scientific Research Applications
Pharmaceutical Applications
1-(3-Bromo-4-methylphenyl)piperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its applications can be categorized as follows:
- Synthesis of Analgesics and Sedatives : The compound is utilized in the preparation of analgesic and sedative medications. Its structure allows for modifications that lead to compounds with desired pharmacological properties .
- Antidepressants and Anxiolytics : Research indicates that derivatives of piperidine compounds can exhibit significant activity at neurotransmitter receptors, particularly those involved in mood regulation. This makes this compound a candidate for developing new antidepressants or anxiolytics .
- Neurotransmitter Modulation : The compound has been studied for its effects on dopamine and norepinephrine transporters, which are critical targets in treating conditions like depression and ADHD. Selective inhibition of these transporters may lead to enhanced therapeutic profiles compared to existing medications .
The biological activity of this compound has been explored in several studies:
- Dopamine Transporter Inhibition : Analogous compounds have shown potent inhibition of dopamine uptake, which is crucial for developing treatments for substance use disorders and certain psychiatric conditions. For instance, studies have indicated that modifications to piperidine structures can yield selective inhibitors with improved efficacy over traditional stimulants like cocaine .
- Potential Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound could be further investigated as an anticancer agent. The mechanism may involve interference with cell cycle progression or induction of apoptosis .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenyl)piperidine involves its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Phencyclidine (PCP) Derivatives
Phencyclidine (1-(1-phenylcyclohexyl)piperidine, PCP) shares a piperidine core but differs in the substitution pattern: PCP features a cyclohexyl-phenyl group instead of a bromo-methylphenyl moiety. Analogs like TCP (1-[1-(2-thienyl)cyclohexyl]piperidine) and PCC (1-piperidino-cyclohexanecarbonitrile) highlight how aromatic substituents (e.g., thiophene in TCP) or nitrile groups (in PCC) alter pharmacokinetics and toxicity. PCC’s cyanide release upon smoking exemplifies how functional groups impact safety profiles .
Piperidine-Phenylpropenyl Derivatives
Compounds like 1-[1-oxo-3-phenyl-2E-propenyl]piperidine (from Piper nigrum roots) feature an α,β-unsaturated ketone substituent, enhancing electrophilicity and interaction with biological targets such as AMPA receptors . In contrast, the bromo-methylphenyl group in the target compound lacks this electrophilic site, suggesting divergent reactivity and binding modes.
Halogenated Piperidines
1-((3-Bromo-4-Methoxyphenyl)sulfonyl)-4-Methylpiperidine (CAS 443668-51-7) introduces a sulfonyl group and methoxy substituent, increasing polarity and hydrogen-bonding capacity compared to the target compound . The absence of sulfonyl groups in 1-(3-Bromo-4-methylphenyl)piperidine may reduce solubility but improve membrane permeability.
Electronic and Spectroscopic Properties
The electron-withdrawing bromine atom in this compound reduces electron density on the phenyl ring, as evidenced by comparative $^{13}\text{C}$-NMR studies. Piperidine derivatives with stronger electron-donating groups (e.g., pyrrolidino) exhibit upfield shifts in aromatic proton signals due to enhanced resonance effects. For example, the 1-pyrrolidino group is a stronger electron donor than 1-piperidino, leading to distinct spectroscopic profiles .
Table 1: Electronic Effects of Substituents in Piperidine Derivatives
Receptor Binding and Pharmacological Effects
While PCP derivatives act as NMDA receptor antagonists with psychoactive effects , this compound’s substituents likely redirect its activity.
Biological Activity
1-(3-Bromo-4-methylphenyl)piperidine, a compound belonging to the piperidine family, has garnered attention in recent years for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including anticancer, antimicrobial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula CHBrN and is characterized by a piperidine ring substituted with a bromo and methyl group on the phenyl moiety. This unique structure contributes to its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . A study demonstrated its cytotoxic effects against various cancer cell lines, including:
- A549 (lung carcinoma)
- MCF-7 (breast carcinoma)
- HepG2 (liver cancer)
The compound showed an IC value of 8.107 μM against HepG2 cells, which is notably higher than that of doxorubicin (0.877 μM) . The mechanism of action appears to involve the induction of apoptosis through caspase activation and inhibition of cell cycle progression from G1 to S phase .
Table 1: Anticancer Activity of this compound
| Cell Line | IC Value (μM) | Mechanism of Action |
|---|---|---|
| A549 | Not specified | Induces apoptosis |
| MCF-7 | Not specified | Induces apoptosis |
| HepG2 | 8.107 | Caspase activation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity . In vitro studies have indicated its efficacy against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential . The presence of halogen substituents is believed to enhance its bioactivity.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC Value (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | High |
| Escherichia coli | 0.025 | Moderate to High |
Enzyme Inhibition Properties
Another area of interest is the enzyme inhibition potential of this compound. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer’s . The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis.
Table 3: Enzyme Inhibition Activity of this compound
| Enzyme | Inhibition Type | IC Value (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive | Not specified |
Case Studies and Research Findings
Several case studies have highlighted the biological activity of piperidine derivatives, including those similar to this compound:
- Cytotoxicity in Cancer Models : A study reported enhanced cytotoxicity in FaDu hypopharyngeal tumor cells when compared to standard treatments like bleomycin .
- Antibacterial Efficacy : Research demonstrated that modifications on the piperidine ring significantly influenced antibacterial activity, with halogenated derivatives exhibiting superior effects against resistant strains .
Q & A
Q. How can QSAR models guide the structural optimization of 1-(3-Bromo-4-methylphenyl)piperidine for enhanced serotonin transporter (SERT) inhibition?
Methodological Answer:
- Data Preparation : Collect inhibitory activity data (IC50 values) against SERT from phenyl piperidine derivatives. Convert IC50 to pIC50 (-log IC50) for normal distribution .
- Descriptor Selection : Use software like ADMET Predictor™ to calculate molecular descriptors (e.g., logP, polar surface area). Prioritize descriptors correlated with pIC50 values.
- Model Validation : Apply cross-validation (e.g., leave-one-out) to assess predictive power. For example, a dataset of 43 compounds (Supplementary Table S1) was used to build a QSAR model with R² > 0.8 .
- Design Modifications : Optimize bromine and methyl substituent positions to improve steric and electronic interactions with SERT.
Q. What experimental protocols are recommended for synthesizing this compound with high purity?
Methodological Answer:
- Bromination : Use regioselective bromination agents (e.g., NBS in DCM) to target the 3-position of 4-methylphenylpiperidine.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
- Characterization : Confirm structure via H/C NMR (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine CH2 at δ 2.5–3.0 ppm) and HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Research Questions
Q. How can discrepancies in NMR data for brominated piperidine derivatives be resolved during structural elucidation?
Methodological Answer:
- Conformational Analysis : Use NOESY or ROESY to identify spatial interactions between the bromophenyl group and piperidine ring protons. For example, axial vs. equatorial substituents alter coupling constants .
- Dynamic Effects : Account for piperidine ring puckering by variable-temperature NMR. Slow exchange at low temperatures (e.g., –40°C) resolves overlapping signals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ACD/Labs) to confirm assignments .
Q. What computational methods predict the ADMET properties of this compound?
Methodological Answer:
- Software Tools : Use ADMET Predictor™ for in silico profiling. Key parameters:
- Validation : Cross-reference predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .
Q. How can batch-to-batch variability in bromophenyl piperidine synthesis be mitigated?
Methodological Answer:
- Process Control : Standardize reaction conditions (e.g., 0°C for bromination, inert atmosphere) to minimize side products .
- Analytical Monitoring : Implement in-process HPLC to track intermediate purity (e.g., brominated intermediate at tR = 8.2 min) .
- Scale-Up Adjustments : Optimize solvent volume (e.g., DCM at 10 mL/g substrate) and stirring rate (≥500 rpm) for consistent mixing in large batches .
Data Contradiction Analysis
Q. How should conflicting bioactivity data for bromophenyl piperidines across studies be addressed?
Methodological Answer:
- Assay Harmonization : Compare IC50 values using standardized SERT inhibition protocols (e.g., [³H]-serotonin uptake in HEK293 cells) .
- Structural Verification : Confirm compound identity via LC-MS (e.g., [M+H]⁺ = 280.1 for this compound) to rule out degradation .
- Meta-Analysis : Aggregate data from multiple studies (e.g., 43 compounds in Supplementary Table S1) to identify outliers via Grubbs’ test (α = 0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
